molecular formula C11H12INO2 B8159459 N-cyclopropyl-2-iodo-5-methoxybenzamide

N-cyclopropyl-2-iodo-5-methoxybenzamide

Cat. No.: B8159459
M. Wt: 317.12 g/mol
InChI Key: CJXGWTIKNSWMOF-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-iodo-5-methoxybenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a benzamide core structure substituted with an iodine atom and a methoxy group, which are known to be valuable handles for further chemical modification. Compounds within this class have been identified as effective organocatalysts, particularly in oxidation reactions. The structural motif of an ortho-iodo substituent on a benzamide is a key feature in catalysts used for the oxidation of benzylic and aliphatic alcohols to their corresponding carbonyl compounds under mild, environmentally benign conditions . The electron-donating methoxy group at the para position to the iodine is known to enhance the reactivity of such catalysts by facilitating the generation of active hypervalent iodine (III) species during the catalytic cycle . The N-cyclopropyl group may influence the compound's physicochemical properties, potentially affecting lipophilicity and metabolic stability, a consideration relevant in the design of bioactive molecules . This reagent is intended for research applications such as method development in synthetic chemistry and as a building block in the exploration of new chemical entities. Handling should adhere to standard laboratory safety practices. This product is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclopropyl-2-iodo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXGWTIKNSWMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-iodo-5-methoxybenzamide typically involves the iodination of a suitable benzamide precursor. One common method is the reaction of 2-iodo-5-methoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-iodo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Oxone® (potassium peroxymonosulfate) to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxone® in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclopropyl-2-iodo-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-iodo-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The catalytic efficiency of iodobenzamide derivatives is highly dependent on the substituents on the aromatic ring. Evidence from Yakura et al. Key findings include:

Substituent (Position) Reactivity Order Key Observations
5-NO₂ Lowest Electron-withdrawing groups reduce reactivity
5-CO₂Me, 3-OMe Moderate Mixed electronic effects
5-Cl, H, 4-OMe Moderate-High Chlorine and methoxy enhance stability
5-Me, 5-OMe Highest Methoxy at para maximizes electron donation

The 5-methoxy group in N-cyclopropyl-2-iodo-5-methoxybenzamide likely enhances reactivity by stabilizing transition states through resonance and inductive effects, similar to its N-isopropyl analog .

Influence of N-Substituents

The amide nitrogen substituent affects steric accessibility and electronic properties:

  • N-Isopropyl (studied analog) : Exhibits high catalytic activity due to balanced steric bulk and electron-donating capacity, enabling rapid oxidation of benzylic alcohols at room temperature .
  • However, its strained ring could alter electronic properties, affecting iodine's oxidation kinetics.

Comparison with Non-Benzamide Catalysts

While benzamide derivatives are emphasized here, other iodine-based catalysts (e.g., Dess-Martin periodinane) show broader substrate scope but require stoichiometric oxidants and harsh conditions . In contrast, this compound and its analogs operate catalytically under milder conditions, making them environmentally benign alternatives .

Q & A

Q. Key Parameters :

  • Catalyst choice (e.g., Pd for cross-coupling steps).
  • Reaction time optimization to prevent over-iodination.
  • Purity of intermediates (validate via TLC or HPLC) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Answer:
A multi-technique approach is required:

TechniqueParametersStructural Insights
¹H/¹³C NMR 400 MHz, DMSO-d₆- Cyclopropyl protons (δ 0.5–1.5 ppm, multiplet).
- Methoxy group (δ ~3.8 ppm, singlet).
- Aromatic protons (δ 6.5–8.0 ppm, coupling patterns confirm substitution) .
IR KBr pellet, 400–4000 cm⁻¹- Amide C=O stretch (~1650 cm⁻¹).
- C-I stretch (~500 cm⁻¹).
Mass Spectrometry ESI+, m/zMolecular ion peak matching theoretical MW (e.g., m/z 331.2 for C₁₁H₁₁INO₂) .
X-ray Crystallography Single-crystal analysisAbsolute configuration confirmation, especially for chiral centers (if applicable).

Validation : Cross-correlate data to rule out isomers or impurities. For example, NMR splitting patterns should align with expected substitution (iodo at C2, methoxy at C5) .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:
Discrepancies often arise from:

  • Purity Variations : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds.
  • Assay Conditions : Control variables like solvent (DMSO concentration), cell lines, or enzyme batches.
  • Statistical Rigor : Apply ANOVA or t-tests to compare datasets; report p-values and confidence intervals .

Case Example : If IC₅₀ values vary in kinase inhibition assays:

Re-test under uniform conditions (e.g., ATP concentration, pH).

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Use a reference inhibitor (e.g., staurosporine) as a positive control .

Advanced: What strategies optimize the yield of this compound in multi-step synthesis?

Answer:
Step-Specific Optimization :

  • Cyclopropane Coupling : Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction rates and reduce byproducts .
  • Iodination :
    • Employ directing groups (e.g., methoxy at C5) to improve regioselectivity.
    • Monitor reaction progress via LC-MS to terminate at ~90% conversion.
  • Workup : Use silica gel chromatography with gradient elution (hexane:EtOAc) to isolate high-purity product.

Q. Yield Data :

StepYield (Standard)Yield (Optimized)
Cyclopropylation70%85% (microwave)
Iodination60%78% (NIS, 0°C)

Catalyst Screening : Test Pd/C vs. CuI for coupling steps; CuI may reduce metal contamination .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclopropyl and iodo substituents?

Answer:
SAR Framework :

Variation of Substituents :

  • Replace cyclopropyl with larger rings (e.g., cyclohexyl) to study steric effects.
  • Substitute iodine with bromine/chlorine to assess electronic contributions.

Biological Assays :

  • Test analogs against target proteins (e.g., kinases) using fluorescence polarization.
  • Measure logP to correlate hydrophobicity with membrane permeability.

Q. Hypothetical SAR Table :

CompoundR₁ (C2)R₂ (C5)IC₅₀ (μM)logP
1IOCH₃0.122.8
2BrOCH₃0.452.5
3IH1.203.1

Q. Key Insights :

  • Iodo enhances potency (electron-withdrawing effect stabilizes target binding).
  • Methoxy improves solubility without sacrificing affinity .

Advanced: What analytical methods are suitable for detecting degradation products under varying storage conditions?

Answer:
Stability Protocol :

Forced Degradation : Expose compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days.

HPLC-MS Analysis : Use a C18 column (gradient: 0.1% formic acid in H₂O/ACN) to separate degradation products.

Kinetic Modeling : Calculate degradation rate constants (k) using first-order models.

Q. Data Interpretation :

  • Major degradation pathways (e.g., hydrolysis of amide bond under acidic conditions).
  • Stabilization strategies: Lyophilization or inert atmosphere storage .

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